The synthesis of 4-(benzyloxy)-N-(furan-2-ylmethyl)-1H-indole-2-carboxamide typically involves several key steps:
In industrial settings, production methods would focus on optimizing these synthetic routes to enhance yield and purity while reducing costs. Techniques such as continuous flow reactors and advanced purification methods may be employed to scale up production efficiently .
The molecular formula for 4-(benzyloxy)-N-(furan-2-ylmethyl)-1H-indole-2-carboxamide is C14H12N2O2, with a molecular weight of 240.26 g/mol. The compound features several distinct structural components:
The arrangement and connectivity of these groups contribute significantly to the compound's chemical properties and potential biological activities .
4-(benzyloxy)-N-(furan-2-ylmethyl)-1H-indole-2-carboxamide can undergo various chemical reactions:
These reactions highlight the compound's versatility and potential for further chemical modification.
| Property | Value |
|---|---|
| Molecular Formula | C14H12N2O2 |
| Molecular Weight | 240.26 g/mol |
| IUPAC Name | 4-(benzyloxy)-N-(furan-2-ylmethyl)-1H-indole-2-carboxamide |
| InChI | InChI=1S/C14H12N2O2/c17-14(15-9-11... |
| InChI Key | NYJUJGCZPDOYJC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(N2)C(=O)NCC3=CC=CO3 |
These properties indicate that 4-(benzyloxy)-N-(furan-2-ylmethyl)-1H-indole-2-carboxamide has suitable characteristics for further exploration in drug design and development due to its stability and reactivity profiles .
The potential applications for 4-(benzyloxy)-N-(furan-2-ylmethyl)-1H-indole-2-carboxamide span several scientific fields:
CAS No.: 13052-09-0
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 21115-85-5
CAS No.: 39492-88-1